

In-Depth Technical Guide: (2-Isopropylphenoxy)acetic acid

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Compound of Interest

Compound Name: (2-Isopropylphenoxy)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(2-Isopropylphenoxy)acetic acid**, a member of the phenoxyacetic acid class of organic compounds. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds. The guide is intended for professionals in research, and drug development, offering foundational data for further investigation of this molecule.

Chemical Identity and Properties

(2-Isopropylphenoxy)acetic acid, a derivative of phenoxyacetic acid, is characterized by an isopropyl group substituted at the ortho position of the phenoxy ring.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(2-propan-2-ylphenoxy)acetic acid
CAS Number	25141-58-6[1][2]
Molecular Formula	C ₁₁ H ₁₄ O ₃ [2]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	194.23 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline solid	Inferred from related compounds
Melting Point	Data not available	Inferred from related compounds
pKa	Data not available	
Solubility	Soluble in methanol	

Synthesis Protocol

The synthesis of **(2-Isopropylphenoxy)acetic acid** can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers. This procedure involves the reaction of a phenol with a haloalkane in the presence of a base.

Experimental Protocol: Synthesis of **(2-Isopropylphenoxy)acetic acid**

Materials:

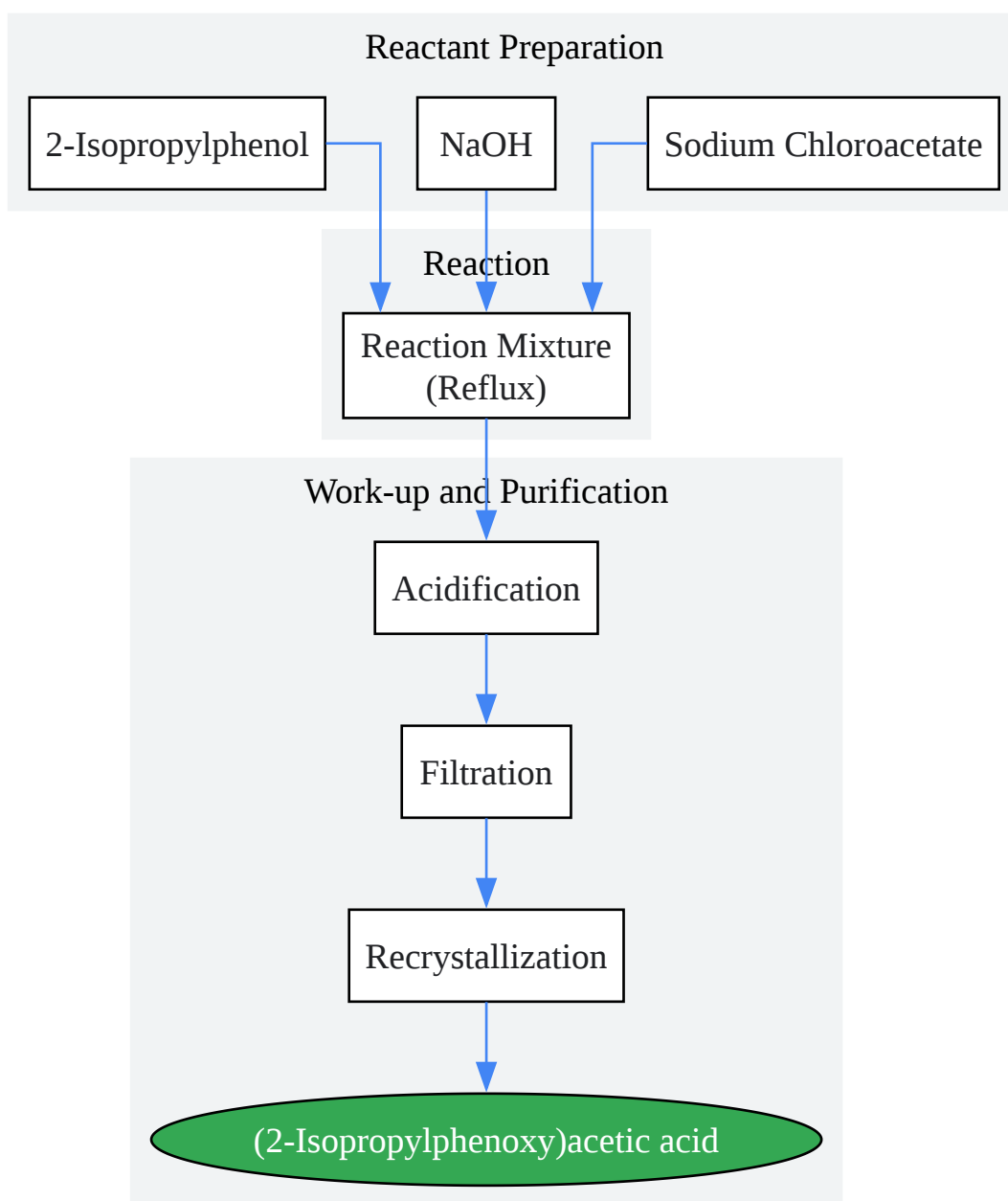
- 2-Isopropylphenol
- Sodium chloroacetate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol
- Water
- Diethyl ether

- Sodium carbonate (Na_2CO_3)

Procedure:

- Preparation of Sodium 2-Isopropylphenoxide: In a round-bottom flask, dissolve 2-isopropylphenol in a suitable solvent such as ethanol or a mixture of ethanol and water.
- Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution with stirring. This deprotonates the phenolic hydroxyl group to form the sodium 2-isopropylphenoxide salt.
- Preparation of Sodium Chloroacetate Solution: In a separate beaker, dissolve sodium chloroacetate in water.
- Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium 2-isopropylphenoxide.
- Heat the reaction mixture to reflux for several hours to ensure the completion of the nucleophilic substitution reaction.
- Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it with dilute hydrochloric acid to a pH of 1-2. This will precipitate the **(2-Isopropylphenoxy)acetic acid**.
- Filter the crude product and wash it with cold water to remove any inorganic salts.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure **(2-Isopropylphenoxy)acetic acid**.

Logical Workflow for Synthesis



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Caption: General workflow for the synthesis of **(2-Isopropylphenoxy)acetic acid**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **(2-Isopropylphenoxy)acetic acid** is limited in publicly available literature, the broader class of phenoxyacetic acid derivatives has been extensively studied for various applications, most notably as herbicides.

Herbicidal Activity and Auxin Signaling:

Many phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins. Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins can disrupt these processes, leading to uncontrolled growth and ultimately, plant death.

The primary mechanism of action for auxinic herbicides involves their binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which, when overstimulated, result in the observed herbicidal effects.

Potential Signaling Pathway



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Caption: Putative auxin signaling pathway for phenoxyacetic acid herbicides.

Other Potential Applications:

Derivatives of phenoxyacetic acid have also been investigated for other pharmacological activities, including:

- **Antidiabetic agents:** Some derivatives have been shown to act as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.
- **Antiepileptic agents:** Certain phenoxyacetic acid derivatives have demonstrated potential in preclinical models of epilepsy.

Further research is required to determine if **(2-Isopropylphenoxy)acetic acid** shares any of these biological activities.

Conclusion

(2-Isopropylphenoxy)acetic acid is a readily synthesizable compound with potential for biological activity, primarily inferred from its structural similarity to known auxinic herbicides. This guide provides the fundamental chemical and procedural information necessary for researchers to undertake further investigation into its specific properties and potential applications in drug discovery and development or agrochemical research. The provided synthesis protocol and the putative signaling pathway offer a solid starting point for such endeavors.

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References

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